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molecular formula C7H5ClFIO B1429166 1-Chloro-2-fluoro-3-iodo-4-methoxybenzene CAS No. 1402004-77-6

1-Chloro-2-fluoro-3-iodo-4-methoxybenzene

Cat. No. B1429166
M. Wt: 286.47 g/mol
InChI Key: QEOCPFHDNZFTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09303020B2

Procedure details

Charged Tetrahydrofuran (8.35 L) into a 3-L four-neck flask equipped with a mechanical stirrer, an addition funnel and a temperature probe under N2 atmosphere. Charged 4-Chloro-3-fluoroanisole (1000 g) to a 3-L four-neck flask equipped with a mechanical stirrer, an addition funnel and a temperature probe. Cooled the reaction mass to −60° C. to −70° C. Added n-Butyl Lithium in hexanes (30%, 1.42 kg) in to reaction mass through canula under nitrogen atmosphere slowly, while maintaining the temperature of the reaction mass below −60° C. Maintained the reaction at below −60° C. for 2 h. Meanwhile Iodine solution prepared by dissolving Iodine (2.405 kg) in Tetrahydrofuran (2.4 L) at 25-28° C. Transferred the Iodine solution in step #6 into a clean addition funnel with THF (500 mL) rinse. Added Iodine solution from the addition funnel to the reaction over 120 min while maintaining the internal temperature at <−60° C. Removed cooling bath and allowed to attain −5° C. to 0° C. Submitted the IPC sample when it reaches −5° C. to 0° C.1. A sample was removed at −2 h and checked by HPLC-97.06 AP; Int-01-0.59 AP. Work Up: Quenched the reaction with 20% Na2SO2O3 solution (1.015 kg of sodium thiosulphate dissolved in 5.1 L of DM water) while maintaining the internal temperature at <10° C. Allowed RM to warm to RT. Transfer resulting biphasic mixture into separating funnel, rinse the flask with THF (1.2 L; 1.0-1.5 Vol wrt Int-1), and transfer to separating flask. Removed and retain bottom aqueous phase for further extraction. Concentrated the organic layer. Dissolved concentrated mass in EtOAc (8.0 L; 8.0-8.5 Vol wrt Int-1) Extract the retained aqueous phase with EtOAc (7.1 L: 7.0-7.5 Vol wrt Int-1). Combined all organic phases, Rinse the flask with EtOAc (1.0 L; 1.0-1.5 Vol wrt Int-1). Washed organic phases with DM water (5.7 L; 5.0-6.0 Vol wrt Int-1). Concentrated the organic layer2 on rotovap at 45-50° C. completely. Purification: Added Acetonitrile (5.1 L; 5.0-5.5 vol wrt Int-01). Warmed to 55° C. to dissolve all solid. Rotate the above mass in rotavapor flask at 55° C. for 10 min. Cooled to ambient temperature. Transferred the mass into a clean reactor, rinse the flask with Acetonitrile (1.0 L; 1.0-1.2 vol wrt Int 01) and add rinse into reactor. Added water (1 L; 1.0-1.2 vol wrt Int-01) in to reactor with stirring. Stirred the resulting slurry for 15 min. Added water (5.3 L; 5.0-5.5 Vol wrt Int-01) over 15 min. Stirred the above mass at ambient temperature for 15 min. Unload the mass into a container, rinsed the reactor with water (1 L; 1.0-1.2 vol wrt Int-01), and collected the rinse in same container. Filtered the solid. Rinsed the container with water (1 L; 1.0-1.2 vol wrt Int-01), filtered the rinse. Washed filter cake with water (3.3 L; 3.0-3.5 Vol wrt Int-01). Suck dried for 2 h, then dried at 55° C. in VTD for 15 h. Unload the material. (LOD should be less than 1%). Wt: 1533 g (85.9% yield). Description (color and appearance): Off White crystalline solid. HPLC RT Time 4.897 min Under following conditions: Detector: 210 nm; Injection volume 5.00 μL; Run Time 15 min; Column. YMC UltraHT Pro C18 (50 mm×3.0 mm), 2.0μ; Mobile Phase A—0.05% TFA in MillQ Water; Mobile Phase B—0.05% TFA in Acetonitrile; Flow: 1.0 mL/min; Column Oven—40° C.; Time (min)—0 05 10 12 15; B Conc.—10 90 90 10 10. NMR: (1H NMR, 400 MHz, dmso-d6) δ 7.58 (t, 8.8 Hz, 1H), 6.89 (m, 1H), 3.87 (s, 3H).
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
1.42 kg
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.405 kg
Type
reactant
Reaction Step Four
Quantity
2.4 L
Type
solvent
Reaction Step Four
Quantity
8.35 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[F:10].C([Li])CCC.[I:16]I>O1CCCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([I:16])[C:3]=1[F:10]

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)OC)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
1.42 kg
Type
solvent
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Four
Name
Quantity
2.405 kg
Type
reactant
Smiles
II
Name
Quantity
2.4 L
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
8.35 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Added water (1 L; 1.0-1.2 vol wrt Int-01) in to reactor with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, an addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
Cooled the reaction mass to −60° C. to −70° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the reaction mass below −60° C
TEMPERATURE
Type
TEMPERATURE
Details
Maintained
CUSTOM
Type
CUSTOM
Details
the reaction at below −60° C. for 2 h
Duration
2 h
WASH
Type
WASH
Details
Transferred the Iodine solution in step #6 into a clean addition funnel with THF (500 mL) rinse
CUSTOM
Type
CUSTOM
Details
Added Iodine solution from the addition funnel to the reaction over 120 min
Duration
120 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature at <−60° C
CUSTOM
Type
CUSTOM
Details
Removed
TEMPERATURE
Type
TEMPERATURE
Details
cooling bath
CUSTOM
Type
CUSTOM
Details
to attain −5° C. to 0° C
CUSTOM
Type
CUSTOM
Details
reaches −5° C. to 0° C
CUSTOM
Type
CUSTOM
Details
A sample was removed at −2 h
CUSTOM
Type
CUSTOM
Details
Work Up: Quenched
CUSTOM
Type
CUSTOM
Details
the reaction with 20% Na2SO2O3 solution (1.015 kg of sodium thiosulphate dissolved in 5.1 L of DM water)
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature at <10° C
CUSTOM
Type
CUSTOM
Details
Transfer resulting biphasic mixture
CUSTOM
Type
CUSTOM
Details
into separating funnel
WASH
Type
WASH
Details
rinse the flask with THF (1.2 L; 1.0-1.5 Vol wrt Int-1), and transfer
CUSTOM
Type
CUSTOM
Details
to separating flask
CUSTOM
Type
CUSTOM
Details
Removed
EXTRACTION
Type
EXTRACTION
Details
for further extraction
CONCENTRATION
Type
CONCENTRATION
Details
Concentrated the organic layer
DISSOLUTION
Type
DISSOLUTION
Details
Dissolved
CONCENTRATION
Type
CONCENTRATION
Details
concentrated mass in EtOAc (8.0 L; 8.0-8.5 Vol wrt Int-1)
EXTRACTION
Type
EXTRACTION
Details
Extract the retained aqueous phase with EtOAc (7.1 L: 7.0-7.5 Vol wrt Int-1)
WASH
Type
WASH
Details
Rinse the flask with EtOAc (1.0 L; 1.0-1.5 Vol wrt Int-1)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrated the organic layer2 on rotovap at 45-50° C. completely
CUSTOM
Type
CUSTOM
Details
Purification
ADDITION
Type
ADDITION
Details
Added Acetonitrile (5.1 L; 5.0-5.5 vol wrt Int-01)
TEMPERATURE
Type
TEMPERATURE
Details
Warmed to 55° C.
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve all solid
TEMPERATURE
Type
TEMPERATURE
Details
Cooled to ambient temperature
WASH
Type
WASH
Details
Transferred the mass into a clean reactor, rinse the flask with Acetonitrile (1.0 L; 1.0-1.2 vol wrt Int 01)
ADDITION
Type
ADDITION
Details
add
WASH
Type
WASH
Details
rinse into reactor
STIRRING
Type
STIRRING
Details
Stirred the resulting slurry for 15 min
Duration
15 min
WAIT
Type
WAIT
Details
Added water (5.3 L; 5.0-5.5 Vol wrt Int-01) over 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
Stirred the above mass at ambient temperature for 15 min
Duration
15 min
WASH
Type
WASH
Details
Unload the mass into a container, rinsed the reactor with water (1 L; 1.0-1.2 vol wrt Int-01)
CUSTOM
Type
CUSTOM
Details
collected the
WASH
Type
WASH
Details
rinse in same container
FILTRATION
Type
FILTRATION
Details
Filtered the solid
WASH
Type
WASH
Details
Rinsed the container with water (1 L; 1.0-1.2 vol wrt Int-01)
FILTRATION
Type
FILTRATION
Details
filtered the rinse
WASH
Type
WASH
Details
Washed
FILTRATION
Type
FILTRATION
Details
filter cake with water (3.3 L; 3.0-3.5 Vol wrt Int-01)
CUSTOM
Type
CUSTOM
Details
Suck dried for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
dried at 55° C. in VTD for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
HPLC RT Time 4.897 min
Duration
4.897 min
CUSTOM
Type
CUSTOM
Details
Time 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Column Oven—40° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
ClC1=C(C(=C(C=C1)OC)I)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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